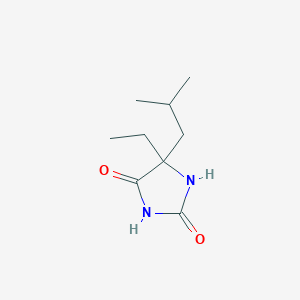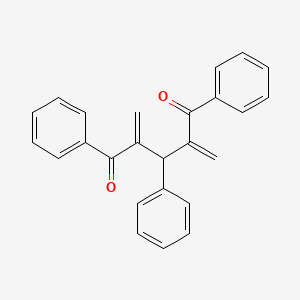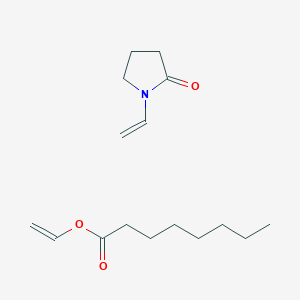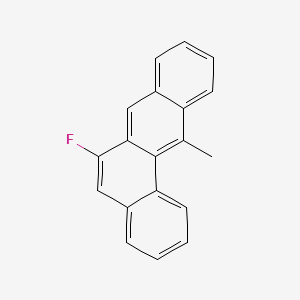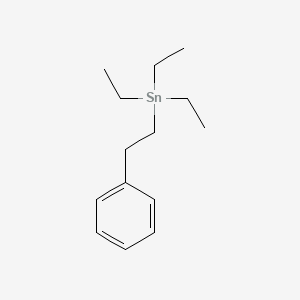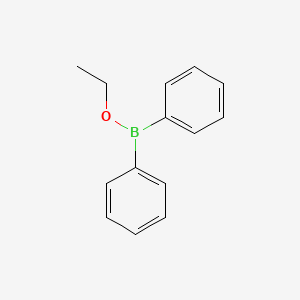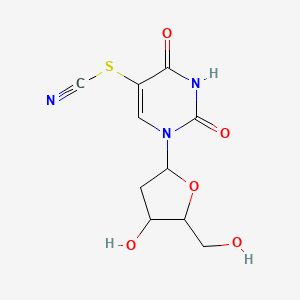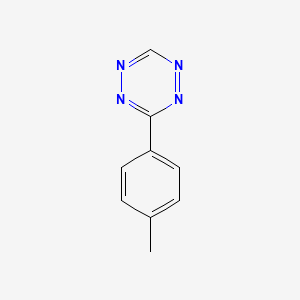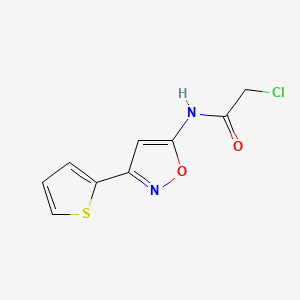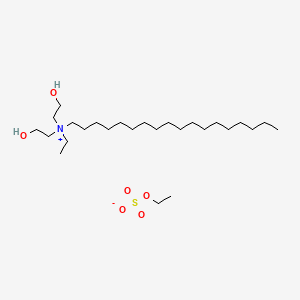
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (salt) is a quaternary ammonium compound. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations for detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)octadecanamine with ethyl sulfate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure complete quaternization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the hydroxyl groups can be reduced to form alkanes.
Substitution: The ethyl sulfate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ion exchange resins or salts like sodium chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alcohols.
Substitution: New quaternary ammonium salts with different anions.
Scientific Research Applications
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil phases, thereby stabilizing emulsions. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. The molecular targets include lipid membranes and hydrophobic regions of proteins.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness: 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate is unique due to its specific combination of a long alkyl chain and ethyl sulfate group, which provides distinct surfactant properties. Its ability to form stable emulsions and disrupt cell membranes makes it particularly valuable in both industrial and scientific applications.
Properties
CAS No. |
51277-02-2 |
|---|---|
Molecular Formula |
C26H57NO6S |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-octadecylazanium;ethyl sulfate |
InChI |
InChI=1S/C24H52NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h26-27H,3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
YQBWZZAMGYURCV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


